molecular formula C10H8I3NO4 B178860 Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate CAS No. 154921-11-6

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate

Cat. No.: B178860
CAS No.: 154921-11-6
M. Wt: 586.89 g/mol
InChI Key: ZHGAAXSHLQHKEP-UHFFFAOYSA-N
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Description

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate is a chemical compound known for its unique structure and properties. It contains three iodine atoms, which contribute to its high molecular weight and distinct reactivity. This compound is often used in various scientific research applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid, followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid. The esterification is usually performed using methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate involves its interaction with molecular targets through its iodine atoms. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent in imaging techniques. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Iohexol: Another iodinated contrast agent used in medical imaging.

    Iopamidol: A non-ionic iodinated contrast medium with similar applications.

    Iodixanol: A dimeric, non-ionic contrast agent used for X-ray imaging.

Uniqueness

Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate is unique due to its specific structure, which includes three iodine atoms and an amino group. This combination provides distinct reactivity and makes it particularly useful in applications requiring high iodine content and specific chemical interactions .

Properties

IUPAC Name

dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8I3NO4/c1-17-9(15)3-5(11)4(10(16)18-2)7(13)8(14)6(3)12/h14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGAAXSHLQHKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438780
Record name Dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154921-11-6
Record name Dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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